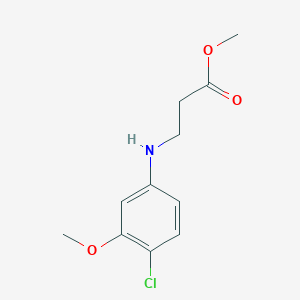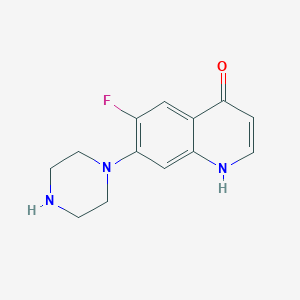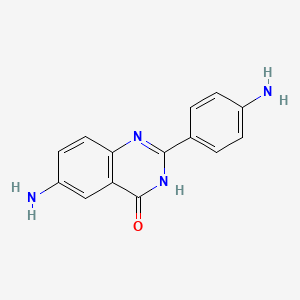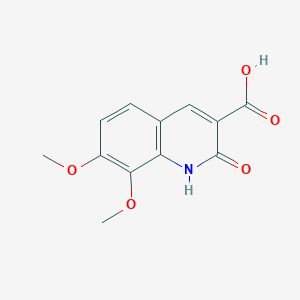
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7 and 8 positions, an oxo group at the 2 position, and a carboxylic acid group at the 3 position. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide for the acylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Products may include quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: The primary product is the corresponding hydroxyquinoline derivative.
Substitution: Substituted quinoline derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its analgesic and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its analgesic activity, for example, is believed to be due to its interaction with opioid receptors, leading to the modulation of pain signals .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have similar structural features but may vary in the position and type of substituents.
Uniqueness: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to the presence of methoxy groups at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and enhances its potential for various applications.
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-8-4-3-6-5-7(12(15)16)11(14)13-9(6)10(8)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
SGFTWFRFQKTXAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


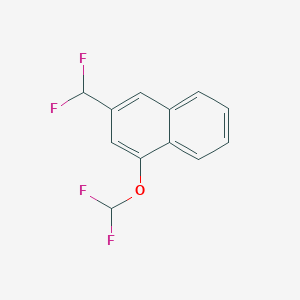
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)



![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
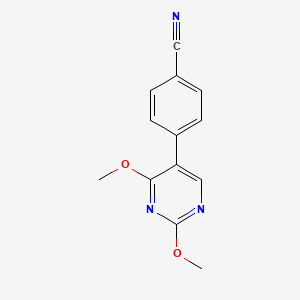
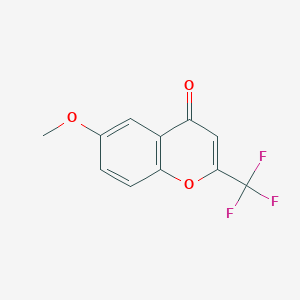
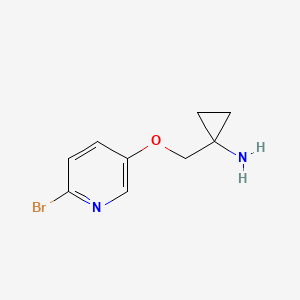
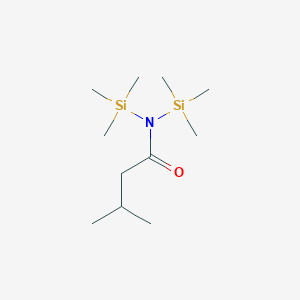
![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
